molecular formula C10H8BrNO2 B1415567 Methyl 3-bromo-4-cyano-2-methylbenzoate CAS No. 1805519-96-3

Methyl 3-bromo-4-cyano-2-methylbenzoate

Cat. No. B1415567
M. Wt: 254.08 g/mol
InChI Key: NDXQHRXZJDPYHZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-methylbenzoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>8</sub>BrNO<sub>2</sub> . It belongs to the class of organic compounds known as benzoic acid esters. The compound consists of a benzoate group (C<sub>6</sub>H<sub>5</sub>COO-) attached to a 3-bromo-4-cyano-2-methylbenzene ring. The presence of the bromine and cyano groups imparts specific reactivity and properties to this compound.



Synthesis Analysis

The synthesis of Methyl 3-bromo-4-cyano-2-methylbenzoate involves several steps. While I don’t have access to specific papers, I can provide a general overview:




  • Bromination : Starting with 3-methylbenzoic acid , bromination occurs at the 3-position using a brominating agent (such as N-bromosuccinimide). This yields 3-bromomethylbenzoic acid .




  • Esterification : The brominated acid is then esterified with methanol, resulting in the formation of Methyl 3-bromomethylbenzoate .




  • Cyano Group Introduction : The cyano group is introduced via a reaction with sodium cyanide (NaCN) or another suitable cyanating agent. This leads to the formation of Methyl 3-bromo-4-cyano-2-methylbenzoate .





Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-4-cyano-2-methylbenzoate consists of a benzene ring substituted with a bromine atom, a cyano group, and a methoxy group (CH<sub>3</sub>O-) at specific positions. The precise arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis



  • Hydrolysis : Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.




  • Substitution Reactions : The bromine atom can undergo nucleophilic substitution reactions, such as S<sub>N</sub>Ar (nucleophilic aromatic substitution) or S<sub>N</sub>2 reactions.




  • Cyanation Reactions : The cyano group can participate in various reactions, including nucleophilic addition and substitution.





Physical And Chemical Properties Analysis


  • Melting Point : Approximately 92-96°C .

  • Solubility : Soluble in organic solvents like acetone, dichloromethane, and ethyl acetate.

  • Appearance : Solid crystalline powder.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation. Harmful if ingested. Handle with care.

  • Environmental Impact : Considered hazardous to aquatic life due to its potential toxicity.


Future Directions

Future research could explore:



  • Biological Activity : Investigate any potential biological activity, such as antimicrobial or anticancer properties.

  • Derivatives : Synthesize derivatives with modified functional groups for enhanced reactivity or selectivity.


properties

IUPAC Name

methyl 3-bromo-4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-8(10(13)14-2)4-3-7(5-12)9(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXQHRXZJDPYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-cyano-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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